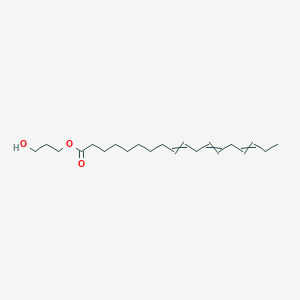
3-Hydroxypropyl octadeca-9,12,15-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxypropyl octadeca-9,12,15-trienoate is a chemical compound with the molecular formula C21H36O3 It consists of a hydroxypropyl group attached to an octadecatrienoic acid chain, which contains three double bonds at the 9th, 12th, and 15th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypropyl octadeca-9,12,15-trienoate typically involves the esterification of octadeca-9,12,15-trienoic acid with 3-hydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation or chromatography can further enhance the purity and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypropyl octadeca-9,12,15-trienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadecatrienoic acid chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for epoxidation and hydroxylation, respectively.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to substitute the hydroxypropyl group.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-Hydroxypropyl octadeca-9,12,15-trienoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in lipid metabolism and signaling pathways.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-Hydroxypropyl octadeca-9,12,15-trienoate involves its interaction with cellular membranes and enzymes. The compound can modulate lipid signaling pathways by acting as a ligand for specific receptors or enzymes involved in fatty acid metabolism. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
- (9Z,12Z,15Z)-2-Hydroxy-3-methoxypropyl octadeca-9,12,15-trienoate
- (9Z,12Z,15Z)-1,3-Dimethoxypropan-2-yl octadeca-9,12,15-trienoate
- 3-(Hexopyranosyloxy)-2-hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Comparison: 3-Hydroxypropyl octadeca-9,12,15-trienoate is unique due to its specific hydroxypropyl group, which imparts distinct physicochemical properties and reactivity compared to its analogs. The presence of the hydroxypropyl group enhances its solubility and reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
101925-74-0 |
|---|---|
Molecular Formula |
C21H36O3 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
3-hydroxypropyl octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(23)24-20-17-19-22/h3-4,6-7,9-10,22H,2,5,8,11-20H2,1H3 |
InChI Key |
VWDCSTSVYSAVEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















